molecular formula C13H12N2O B12853194 (4-Hydrazinylphenyl)(phenyl)methanone

(4-Hydrazinylphenyl)(phenyl)methanone

Cat. No.: B12853194
M. Wt: 212.25 g/mol
InChI Key: MIVBAEBVMSUVND-UHFFFAOYSA-N
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Description

(4-Hydrazinylphenyl)(phenyl)methanone is a substituted benzophenone derivative characterized by a phenyl group and a 4-hydrazinylphenyl moiety attached to a central ketone group.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

(4-hydrazinylphenyl)-phenylmethanone

InChI

InChI=1S/C13H12N2O/c14-15-12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10/h1-9,15H,14H2

InChI Key

MIVBAEBVMSUVND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydrazinylphenyl)(phenyl)methanone typically involves the reaction of 4-hydrazinylbenzaldehyde with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently oxidized to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of (4-Hydrazinylphenyl)(phenyl)methanone can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (4-Hydrazinylphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(4-Hydrazinylphenyl)(phenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Hydrazinylphenyl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Methanone Derivatives

Structural and Electronic Comparisons

  • Core Structure: The benzophenone backbone (diphenylmethanone) is shared across analogs. Substituents on the phenyl rings dictate electronic and steric properties. For example: (4-Methylphenyl)(phenyl)methanone (): The methyl group enhances hydrophobicity and electron-donating effects, reducing dipole interactions compared to the hydrazinyl group. (4-Hydroxyphenyl)(4-nitrophenyl)methanone (): The hydroxyl and nitro groups create a strong electron-withdrawing effect, contrasting with the electron-donating hydrazinyl group in the target compound. Pyrazol-1-yl)(phenyl)methanone derivatives (): The pyrazole ring introduces aromatic heterocyclic character, differing from the hydrazine’s linear amine functionality.

Physicochemical Properties

Compound Substituents logP Solubility Thermal Stability (°C) Key Applications References
(4-Hydrazinylphenyl)(phenyl)methanone* Hydrazine, phenyl ~2.5 Moderate (PBS) Est. 200–250 Drug intermediates, ligands
(4-Methylphenyl)(phenyl)methanone Methyl, phenyl 3.8 Low 450 (Td) Solvent, polymer additive
(4-Hydroxyphenyl)(4-methylphenyl)methanone Hydroxyl, methylphenyl 2.9 High (EtOH) 471 (Td for CDE1) OLEDs, UV stabilizers
Pyrazol-1-yl)(phenyl)methanone (P2) Pyrazole, benzylideneamino 3.1 Moderate Antimicrobial agents

*Estimated based on structural analogs.

Challenges and Contradictions

  • Bioavailability : While hydrazine groups improve solubility, they may increase toxicity risks (e.g., hepatotoxicity in hydrazine-based drugs) .
  • Synthetic Complexity : Introducing hydrazine requires controlled conditions to avoid side reactions, contrasting with simpler methyl or hydroxyl substitutions .

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